molecular formula C18H25BrClNO3 B1408201 tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride CAS No. 1986846-23-4

tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride

Cat. No. B1408201
CAS RN: 1986846-23-4
M. Wt: 418.8 g/mol
InChI Key: ILBVUKJWZRXJJT-UHFFFAOYSA-N
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Description

Tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride is a useful research compound. Its molecular formula is C18H25BrClNO3 and its molecular weight is 418.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Bis-Coumarin Derivatives

This compound is utilized in the synthesis of new triazole ring-substituted bis-coumarin derivatives . These derivatives have potential applications in pharmaceuticals due to their diverse biological activities, including anti-inflammatory, anticoagulant, and antitumor properties.

Study of Nucleoside Deadenylation

The tert-butyl bromide moiety of the compound is used to study the massive deadenylation of adenine-based nucleosides induced by halogenated alkanes under physiological conditions . This research is crucial for understanding the chemical biology of nucleic acids and their degradation processes.

Magneto-Structural Correlation Studies

Researchers have employed this compound in the preparation of novel benzotriazinyl radicals for magneto-structural correlation studies . These studies are significant for developing new materials with specific magnetic properties.

Organic Synthesis Intermediate

As an intermediate in organic synthesis, this compound is involved in the preparation of various organic molecules. For instance, it has been used to synthesize 7-bromo-1,2,3,4-tetrahydroisoquinoline derivatives, which are valuable in medicinal chemistry .

Chemical Property Investigation

The compound serves as a subject for investigating its chemical properties, such as melting point, boiling point, density, and molecular weight. This information is essential for researchers to understand its behavior in different conditions and potential applications .

Synthesis of Spiropiperidine Derivatives

It is also used in the synthesis of spiropiperidine derivatives, which are a class of compounds with a wide range of applications in drug discovery and development . These derivatives can be designed to interact with various biological targets, leading to new therapeutic agents.

Analytical Reference Material

Due to its well-defined structure and properties, the compound can act as an analytical reference material in various chemical analyses, including NMR, HPLC, LC-MS, and UPLC . This helps in the quality control and standardization of chemical substances.

Research on Halogenated Alkanes

The tert-butyl bromide component is significant for researching the effects of halogenated alkanes on nucleosides. It contributes to the understanding of the chemical interactions that lead to nucleoside modifications and potential drug design .

properties

IUPAC Name

tert-butyl 7-bromospiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO3.ClH/c1-17(2,3)23-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)22-18;/h4-5,12H,6-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBVUKJWZRXJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3=C(O2)C=C(C=C3)Br)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride
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tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride
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tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride
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tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride
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tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride
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tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride

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